molecular formula C7H3ClN2O2 B1361363 4-Chloro-3-nitrobenzonitrile CAS No. 939-80-0

4-Chloro-3-nitrobenzonitrile

Cat. No.: B1361363
CAS No.: 939-80-0
M. Wt: 182.56 g/mol
InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been employed in the radiosynthesis of analogs of serotonin transporter (SERT) ligands . The compound’s interactions with biomolecules are primarily mediated through weak intermolecular hydrogen bonds, specifically C-H.O and C-H.N bonds . These interactions facilitate the compound’s incorporation into biochemical pathways, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin transporters suggests its potential impact on neurotransmitter regulation and signaling pathways . Additionally, its incorporation into cellular processes can lead to changes in gene expression, affecting cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form weak intermolecular hydrogen bonds, which are crucial for its biochemical activity . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound’s stability is influenced by its chemical structure, which allows it to maintain its integrity under various conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular functions, particularly in in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without significant adverse reactions. At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s incorporation into metabolic pathways can influence metabolic flux and alter metabolite levels . Its interactions with specific enzymes can lead to changes in the rates of biochemical reactions, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, which determine its affinity for different cellular structures.

Subcellular Localization

The subcellular localization of this compound is crucial for its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical function. The compound’s activity can be modulated by its presence in different subcellular locations, influencing its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of 4-chlorobenzonitrile. This process includes the slow addition of fuming nitric acid to a solution of 4-chlorobenzonitrile in concentrated sulfuric acid, with vigorous stirring and temperature control to prevent overheating. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently filtered and purified .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products:

Scientific Research Applications

4-Chloro-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of compounds that can be used in biological studies, such as enzyme inhibitors.

    Medicine: It is employed in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved can vary based on the compound’s structure and the target molecule .

Comparison with Similar Compounds

  • 4-Chloro-2-nitrobenzonitrile
  • 2-Chloro-5-nitrobenzonitrile
  • 4-Chloro-3,5-dinitrobenzonitrile

Comparison: 4-Chloro-3-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-chloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPHYSLHRGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239868
Record name Benzonitrile, 4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-80-0
Record name 4-Chloro-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-chloro-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro-benzonitrile was reacted with nitric acid to obtain 3-nitro-4-chloro-benzonitrile melting at 100°-101° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-cyano-2-nitrophenoxy)-phthalimide melting at 233°-234° C. The latter was reacted to obtain 0-(4-cyano-2-nitro-phenyl)-hydroxylamine melting at 154°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrobenzonitrile
Reactant of Route 3
4-Chloro-3-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-nitrobenzonitrile
Customer
Q & A

Q1: What is the molecular structure of 4-chloro-3-nitrobenzonitrile and how does its structure influence its crystal packing?

A1: this compound (C7H3ClN2O2) is an aromatic compound consisting of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group. The molecule exhibits a planar conformation, where the chlorine, carbon, and nitrogen atoms lie in the same plane as the benzene ring []. This planarity facilitates close packing of molecules within the crystal lattice. Weak intermolecular interactions, specifically C–H⋯O and C–H⋯N hydrogen bonds, contribute to the overall stability of the crystal structure []. Additionally, π–π stacking interactions between adjacent benzene rings, with a centroid-to-centroid distance of 3.912 Å, further enhance the crystal packing stability [].

Q2: How can this compound be used in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis. The presence of the chlorine atom allows for nucleophilic aromatic substitution reactions, enabling the introduction of various substituents onto the benzene ring. For instance, reacting this compound with guanidine can yield 4-substituted 2-nitrophenylguanidines []. These guanidine derivatives can then be further cyclized under basic conditions to generate 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides [], showcasing the compound's utility in constructing complex heterocyclic systems.

Q3: Is there any information available on the vibrational properties of this compound?

A3: While specific spectroscopic data is limited in the provided abstracts, one can infer that vibrational analysis, likely using techniques like infrared and Raman spectroscopy, has been performed on this compound []. These techniques provide insights into the molecule's vibrational modes, which are influenced by its structure and intermolecular interactions. Further investigation into the published literature related to reference [] would be needed to obtain detailed spectroscopic data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.